molecular formula C19H15N3OS B2654001 N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1797184-44-1

N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2654001
CAS No.: 1797184-44-1
M. Wt: 333.41
InChI Key: CXSVUIXVTXNOFR-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to a class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Antihypertensive Agents

Research has developed nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, which are potent antihypertensives upon oral administration. These compounds exhibit high affinity for the angiotensin II receptor and good oral antihypertensive potency, highlighting their significance in hypertension treatment research (Carini et al., 1991).

Anti-inflammatory and Analgesic Agents

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles was synthesized and evaluated as antiinflammatory and analgesic agents, showing more potency than phenylbutazone and indomethacin. This research contributes to the development of new antiarthritic drugs, with one compound undergoing clinical trials as an antiarthritic drug (Sharpe et al., 1985).

Antimicrobial Agents

Compounds based on the imidazole scaffold, including derivatives like 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been synthesized and evaluated for their antimicrobial properties, indicating the potential of these structures in addressing microbial resistance (Talupur et al., 2021).

Antiproliferative and DNA Binding Properties

Novel 2-imidazolinyl substituted benzo[b]thieno-2-carboxamides bearing either benzimidazole or benzothiazole units showed moderate antiproliferative activities against human cancer cell lines, with cytotoxicity on normal fibroblasts being lower compared to 5-fluorouracile. This research suggests the therapeutic potential of these compounds in cancer treatment, with some derivatives showing selective activity against HeLa cells (Cindrić et al., 2017).

Antitumor Properties

Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has indicated their potential as anticancer agents, with synthesized compounds undergoing screening for antitumor properties. This work contributes to the search for new anticancer agents (Horishny et al., 2020).

Future Directions

Thiophene and its derivatives, including “N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide”, are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are considered significant lead compounds that can be used for further structural optimization .

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19(13-5-6-17-18(9-13)22-12-21-17)20-10-14-3-1-2-4-16(14)15-7-8-24-11-15/h1-9,11-12H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSVUIXVTXNOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)N=CN3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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